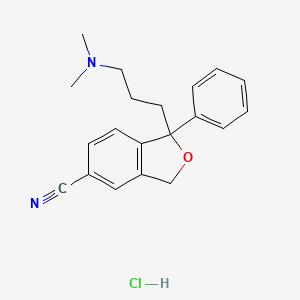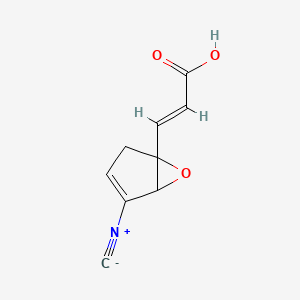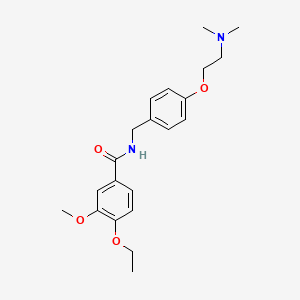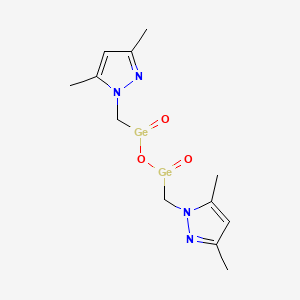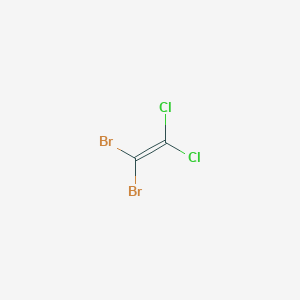
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H44N4O2. It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- typically involves the reaction of p-benzoquinone with 3-(dipropylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials:
p-Benzoquinone and 3-(dipropylamino)propylamine.Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinone compounds .
Aplicaciones Científicas De Investigación
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with cellular proteins and enzymes may contribute to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the dipropylamino groups.
2,5-Dimethyl-p-benzoquinone: A derivative with methyl groups instead of dipropylamino groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- is unique due to the presence of the dipropylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its simpler analogs .
Propiedades
Número CAS |
113687-35-7 |
|---|---|
Fórmula molecular |
C24H44N4O2 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2,5-bis[3-(dipropylamino)propylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-13-27(14-6-2)17-9-11-25-21-19-24(30)22(20-23(21)29)26-12-10-18-28(15-7-3)16-8-4/h19-20,25-26H,5-18H2,1-4H3 |
Clave InChI |
NMTSAOSNTIQCEW-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCNC1=CC(=O)C(=CC1=O)NCCCN(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
